molecular formula C8H12N4 B13203070 N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine

N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13203070
M. Wt: 164.21 g/mol
InChI Key: JOOZUCIUEJEBFP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine ( 2060026-83-5) is a dihydropyrrolopyrimidine derivative of interest in chemical and pharmaceutical research . With a molecular formula of C 8 H 12 N 4 and a molecular weight of 164.21 g/mol, it serves as a versatile synthetic intermediate . The scaffold is structurally similar to purine bases, which allows it to interact with various enzymatic targets, making it a valuable precursor in drug discovery programs . While specific biological data for this exact molecule is limited, closely related pyrrolopyrimidine analogs are widely investigated for their potential as kinase inhibitors and in other therapeutic areas . Researchers value this compound for exploring structure-activity relationships and developing new bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

JOOZUCIUEJEBFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrole derivative with a suitable nitrile or amine, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered attention in scientific research for its potential applications, particularly in medicinal chemistry. This article aims to provide a detailed overview of its applications, drawing from various research findings.

Properties and Characteristics
this compound has the molecular formula C8H14Cl2N4 and a molecular weight of 237.13 g/mol. It typically has a purity of 95%.

Potential Applications
N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride exhibits biological activity through interaction with molecular targets involved in cellular signaling pathways. Its structural similarity to pyrimidine derivatives suggests it may be useful in inhibiting enzymes related to cancer progression and bacterial infections.

  • Kinase Inhibition: Derivatives of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one have demonstrated inhibitory activity against kinases such as Akt kinase, Rsk kinase, and S6K kinase . These kinases play key roles in cell survival, growth, and metabolism, and are implicated in cancer development .
  • Antibacterial Efficacy: Pyrrole derivatives have shown enhanced antibacterial properties in vitro compared to traditional antibiotics, suggesting their potential as lead compounds for new antibacterial agents targeting resistant bacteria strains.

Case Studies and Research Findings
In vitro evaluations of pyrrole derivatives demonstrated enhanced antibacterial properties compared to traditional antibiotics, indicating potential as lead compounds for new antibacterial agents effective against resistant bacterial strains. Studies suggest that compounds comprising 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one as a basic structure may be useful as medicine for the treatment of various diseases (cancer, in particular) associated with at least one kinase selected from the group consisting of Akt, Rsk, and S6K .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The nature of the substituent at position 4 critically influences the compound’s physicochemical properties and biological activity. Key analogs include:

N4-Phenyl Derivatives
  • N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) Synthesis: Synthesized via nucleophilic substitution with 4-methoxyaniline (90% yield) . Properties: The electron-donating methoxy group enhances solubility compared to non-polar substituents. Activity: Demonstrated moderate kinase inhibition in preliminary screens .
  • N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10)

    • Synthesis : Achieved with 4-bromoaniline (91% yield) .
    • Activity : Bromine’s electronegativity may improve target binding in halogen-bonding interactions .
Aliphatic Amine Derivatives
  • Aliphatic amines generally require harsher conditions (e.g., 200–220°C) and yield lower quantities compared to aromatic analogs .
Heterocyclic Amine Derivatives
  • (R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile Activity: A JAK1-selective inhibitor (IC50 = 8.5 nM) derived from a spirocyclic amine scaffold .

Substitution Patterns on the Pyrrolopyrimidine Core

Halogenated Derivatives
  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 8)
    • Synthesis : Iodination at position 5 enhances stability and enables further functionalization (e.g., Suzuki couplings) .
    • Activity : Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL) .
Methyl and Phenyl Substituents

Kinase Inhibition

Pyrrolopyrimidines are prominent in kinase inhibitor development:

  • BTK Inhibitors: Derivatives with aryl substituents at position 4 show nanomolar potency against Bruton’s tyrosine kinase (BTK) for rheumatoid arthritis treatment .
  • JAK1 Inhibitors : Spirocyclic and aliphatic amine derivatives (e.g., tofacitinib analogs) exhibit selectivity for JAK1 over JAK2 .

Antimicrobial Activity

Key Routes

  • Nucleophilic Substitution : 4-Chloropyrrolopyrimidine intermediates react with amines under thermal or microwave conditions .
  • Phosphorus Pentoxide-Mediated Amination : Efficient for aromatic amines but less effective for aliphatic amines (lower yields) .

Yield and Efficiency

Compound Class Typical Yield Reaction Conditions
Aromatic Amines (e.g., phenyl) 74–91% 90–220°C, 1–24 h
Aliphatic Amines (e.g., dimethyl) 30–50%* 200–220°C, 1–4 h

*Inferred from aliphatic amine reactivity in .

Biological Activity

N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources
  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol

This compound exhibits its biological activity primarily through the inhibition of various kinases. It has been shown to selectively inhibit protein kinase B (PKB/Akt), which plays a critical role in cell signaling pathways related to growth and survival. The compound demonstrates high selectivity for PKB over other kinases such as PKA (protein kinase A) and has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor growth in vivo .

Inhibition of Kinases

The following table summarizes the inhibitory activity of this compound against various kinases:

Kinase IC50 (nM) Selectivity
PKB (Akt)< 50High
PKA> 1000Low
CSF1RSubnanomolarHigh
Other AGC KinasesModerateVariable

Case Studies

  • Inhibition of Tumor Growth : In a study involving human tumor xenografts in nude mice, this compound was administered at well-tolerated doses. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
  • Selectivity Profile : A detailed analysis of the selectivity profile revealed that the compound was 28-fold selective for PKB compared to PKA. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .

Pharmacokinetics and Bioavailability

Despite its potent biological activity, this compound exhibits challenges related to pharmacokinetics. The compound has been noted for high clearance rates and low oral bioavailability in vivo studies. Modifications to the chemical structure are being explored to enhance these properties while maintaining efficacy .

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